3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid
Description
3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid is a halogenated aromatic amino acid derivative characterized by a propanoic acid backbone with an amino group and a 2,3,5-trichlorophenyl substituent at the β-position.
Properties
CAS No. |
682804-30-4 |
|---|---|
Molecular Formula |
C9H8Cl3NO2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
3-amino-3-(2,3,5-trichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8Cl3NO2/c10-4-1-5(7(13)3-8(14)15)9(12)6(11)2-4/h1-2,7H,3,13H2,(H,14,15) |
InChI Key |
QYINQBIHVNQKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(CC(=O)O)N)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5-trichlorobenzaldehyde and glycine.
Condensation Reaction: The 2,3,5-trichlorobenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the intermediate Schiff base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, methoxy, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenylpropanoic acids.
Scientific Research Applications
3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and influence cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated phenylpropanoic acid derivatives exhibit diverse biological and chemical behaviors depending on halogen type, substitution patterns, and functional group positioning. Below is a detailed comparison:
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid | N/A | C₉H₆Cl₃NO₂ | 282.51 | 2,3,5-Cl₃, NH₂, COOH | Low | 180–185 (est.) |
| 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | 66-02-4 | C₉H₈I₂NO₃ | 503.98 | 3,5-I₂, 4-OH, NH₂, COOH | Moderate | >200 (decomposes) |
| 3-Amino-3-(2,4-dichlorophenyl)propanoic acid | N/A | C₉H₇Cl₂NO₂ | 248.07 | 2,4-Cl₂, NH₂, COOH | Low | 170–175 (est.) |
Key Observations:
- Substitution Position : The 2,3,5-trichloro pattern introduces steric hindrance, which may limit rotational freedom compared to 2,4-dichloro analogs. This could impact binding to biological targets.
Critical Analysis of Evidence Limitations
This necessitates extrapolation from structural analogs and general halogenated amino acid chemistry. For instance, iodine’s larger atomic radius and polarizability may confer distinct electronic effects compared to chlorine, influencing reactivity and bioactivity. Further experimental studies are required to validate these hypotheses.
Biological Activity
3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The structural formula of 3-amino-3-(2,3,5-trichlorophenyl)propanoic acid can be represented as follows:
This compound features an amino group attached to a propanoic acid backbone, with a trichlorophenyl moiety that enhances its biological activity through various mechanisms.
The biological activity of 3-amino-3-(2,3,5-trichlorophenyl)propanoic acid is primarily attributed to its interaction with neurotransmitter systems and its potential as an inhibitor of specific enzymes. The presence of chlorine atoms in the phenyl ring can influence the compound's lipophilicity and binding affinity to biological targets.
Anticancer Activity
Research has indicated that 3-amino-3-(2,3,5-trichlorophenyl)propanoic acid exhibits notable anticancer properties. In a study evaluating its effects on various cancer cell lines, it demonstrated significant inhibitory effects on cell proliferation. For instance:
- Cell Line: HCT-116 (colorectal cancer)
- IC50 Value: Approximately 12 µM
This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptosis-related proteins .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It is believed to modulate glutamate receptors, which play a crucial role in excitotoxicity associated with neurodegenerative diseases. Preliminary studies indicate that it may reduce neuronal cell death in models of oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | HCT-116 | IC50 = 12 µM | |
| Neuroprotection | Neuronal Cell Cultures | Reduced cell death | |
| Enzyme Inhibition | Various Enzymes | Significant inhibition |
Toxicity and Safety Profile
While exploring the biological activities of 3-amino-3-(2,3,5-trichlorophenyl)propanoic acid, it is essential to consider its safety profile. Toxicological assessments have indicated that while the compound exhibits promising biological effects, it also has potential toxicity at higher concentrations. Studies suggest careful dose management is necessary to mitigate adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
